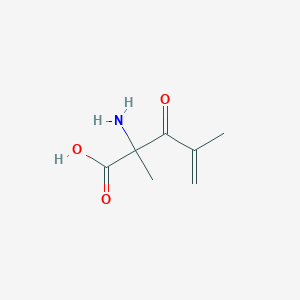

2-Amino-2,4-dimethyl-3-oxopent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

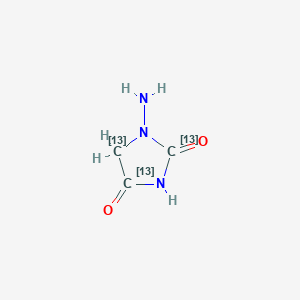

Homocysteine thiolactone is a naturally occurring compound that is formed by the cyclization of homocysteine. It is an important intermediate in the biosynthesis of methionine and cysteine. Homocysteine thiolactone is also involved in various other biochemical processes, including protein synthesis, DNA methylation, and regulation of gene expression. It has been found to be associated with several diseases, including cardiovascular disease, Alzheimer's disease, and cancer.

Mécanisme D'action

The exact mechanism of action of homocysteine thiolactone is not fully understood. However, it is known to be involved in the regulation of protein synthesis and gene expression. Homocysteine thiolactone can also undergo hydrolysis to form homocysteine, which can then be metabolized to form methionine or cysteine. The levels of homocysteine thiolactone in the body are tightly regulated, and any disturbance in this regulation can lead to various pathological conditions.

Biochemical and Physiological Effects:

Homocysteine thiolactone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of methionine and cysteine. Homocysteine thiolactone has also been found to induce oxidative stress and promote inflammation. Elevated levels of homocysteine thiolactone have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Homocysteine thiolactone is a relatively simple compound that can be synthesized in a laboratory setting. It is also commercially available from several chemical suppliers. Homocysteine thiolactone is stable under normal laboratory conditions and can be stored for extended periods of time. However, it is important to handle homocysteine thiolactone with caution, as it is a toxic compound that can cause skin irritation and respiratory distress.

Orientations Futures

Future research on homocysteine thiolactone will focus on understanding its role in various biological processes and its association with disease. There is a need to develop new therapeutic strategies to target homocysteine thiolactone and prevent its pathological effects. Future research will also focus on developing new methods for the synthesis and analysis of homocysteine thiolactone, as well as its derivatives and analogs.

Méthodes De Synthèse

Homocysteine thiolactone can be synthesized by the reaction of homocysteine with thionyl chloride in the presence of triethylamine. The reaction yields homocysteine thiolactone as a white crystalline solid. The synthesis of homocysteine thiolactone is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

Homocysteine thiolactone has been extensively studied for its role in various biological processes. It has been found to be involved in protein synthesis, DNA methylation, and regulation of gene expression. Homocysteine thiolactone has also been implicated in the pathogenesis of several diseases, including cardiovascular disease, Alzheimer's disease, and cancer. Research has focused on understanding the mechanisms underlying these associations and developing therapeutic strategies to target homocysteine thiolactone.

Propriétés

Numéro CAS |

109970-49-2 |

|---|---|

Nom du produit |

2-Amino-2,4-dimethyl-3-oxopent-4-enoic acid |

Formule moléculaire |

C7H11NO3 |

Poids moléculaire |

157.17 g/mol |

Nom IUPAC |

2-amino-2,4-dimethyl-3-oxopent-4-enoic acid |

InChI |

InChI=1S/C7H11NO3/c1-4(2)5(9)7(3,8)6(10)11/h1,8H2,2-3H3,(H,10,11) |

Clé InChI |

BKLYYBCKVCMJGW-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)C(C)(C(=O)O)N |

SMILES canonique |

CC(=C)C(=O)C(C)(C(=O)O)N |

Synonymes |

4-Pentenoicacid,2-amino-2,4-dimethyl-3-oxo-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)